Home > Products > Screening Compounds P105128 > 4-Chloro-6-fluoro-2-methylpyrido[3,4-d]pyrimidine
4-Chloro-6-fluoro-2-methylpyrido[3,4-d]pyrimidine - 1044768-45-7

4-Chloro-6-fluoro-2-methylpyrido[3,4-d]pyrimidine

Catalog Number: EVT-3313301
CAS Number: 1044768-45-7
Molecular Formula: C8H5ClFN3
Molecular Weight: 197.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

The compound is classified under heterocyclic compounds, specifically as a pyridopyrimidine derivative. It is recognized for its potential as an enzyme inhibitor, particularly in the context of drug discovery and development.

Synthesis Analysis

The synthesis of 4-Chloro-6-fluoro-2-methylpyrido[3,4-d]pyrimidine typically involves several key steps:

  1. Starting Materials: The synthesis begins with appropriate pyridine and pyrimidine derivatives.
  2. Halogenation: The introduction of chlorine and fluorine atoms is achieved through halogenation reactions. Chlorination can be performed using thionyl chloride or phosphorus pentachloride, while fluorination can be carried out using diethylaminosulfur trifluoride or Selectfluor.
  3. Cyclization: The halogenated intermediates undergo cyclization to form the pyridopyrimidine ring system. This step often requires strong bases such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide or dimethyl sulfoxide.
  4. Methylation: A common method includes the reaction of 2-amino-4-chloro-6-fluoropyridine with a suitable methylating agent, typically in the presence of sodium hydride in polar aprotic solvents at elevated temperatures .

Industrial production may involve optimizing these routes for large-scale synthesis using continuous flow reactors to ensure consistent reaction conditions and high yields while minimizing costs and environmental impact.

Molecular Structure Analysis

The molecular structure of 4-Chloro-6-fluoro-2-methylpyrido[3,4-d]pyrimidine can be described by its chemical formula C8H5ClFN3C_8H_5ClFN_3. The compound's structure features:

  • Pyridopyrimidine Core: A fused ring system consisting of a pyridine and a pyrimidine.
  • Substituents:
    • A chlorine atom at position 4.
    • A fluorine atom at position 6.
    • A methyl group at position 2.

The InChI key for this compound is SXLNWUHSIPYGHJ-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure in databases like PubChem.

Chemical Reactions Analysis

4-Chloro-6-fluoro-2-methylpyrido[3,4-d]pyrimidine undergoes various chemical reactions:

  1. Nucleophilic Substitution: The chlorine atom can be displaced by nucleophiles such as amines or thiols.
  2. Electrophilic Substitution: The fluorine atom can participate in electrophilic aromatic substitution reactions.
  3. Oxidation and Reduction: The compound can undergo oxidation using agents like hydrogen peroxide or m-chloroperbenzoic acid, while reduction can be performed with lithium aluminum hydride or sodium borohydride.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Mechanism of Action

The mechanism of action for 4-Chloro-6-fluoro-2-methylpyrido[3,4-d]pyrimidine primarily involves its interaction with specific molecular targets such as protein kinases. By binding to the active site of these kinases, the compound inhibits their activity, disrupting signaling pathways that promote cell proliferation and survival. This action leads to potential therapeutic effects against cancer cells by inducing apoptosis and inhibiting tumor growth.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-6-fluoro-2-methylpyrido[3,4-d]pyrimidine include:

  • Molecular Weight: Approximately 201.59 g/mol.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range typical for similar compounds.
  • Solubility: Solubility characteristics depend on the solvent used; polar aprotic solvents are preferred for synthesis.

These properties are critical for understanding the compound's behavior in various chemical environments and its suitability for applications in medicinal chemistry.

Applications

4-Chloro-6-fluoro-2-methylpyrido[3,4-d]pyrimidine has several significant scientific applications:

  1. Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors that have potential anticancer properties.
  2. Biological Studies: The compound is studied for its interactions with various biological targets, contributing to the understanding of cellular mechanisms.
  3. Chemical Biology: It acts as a probe to investigate cellular pathways and mechanisms involved in disease processes.
  4. Industrial Applications: Utilized in synthesizing other heterocyclic compounds with therapeutic benefits, it plays a role in drug discovery and development efforts .
Introduction and Context

Role of Pyridopyrimidine Scaffolds in Targeted Cancer Therapy

Pyridopyrimidine derivatives constitute a privileged scaffold in medicinal chemistry due to their structural mimicry of purine nucleotides, enabling potent interactions with enzymatic targets critical in oncogenesis. These bicyclic N-heterocycles demonstrate exceptional versatility as kinase inhibitors, disrupting signal transduction pathways that drive tumor proliferation and survival. The core pyridopyrimidine structure serves as a pharmacophore capable of occupying ATP-binding pockets of overexpressed or mutated kinases in cancer cells, thereby inhibiting aberrant phosphorylation cascades [1] [5].

Notably, dihydrofolate reductase (DHFR) inhibition represents a foundational mechanism, where pyridopyrimidines like piritrexim (6-[(2,5-dimethoxyphenyl)methyl]-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine) competitively bind to the folate cofactor site, depleting tetrahydrofolate pools essential for DNA synthesis and methylation reactions. This inhibition halts nucleotide biosynthesis, selectively targeting rapidly dividing cancer cells [1] [3]. Beyond antifolate activity, contemporary derivatives engage diverse kinase targets:

  • Cyclin-dependent kinases (CDK4/6): Palbociclib (6-acetyl-8-cyclopentyl-5-methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7-one) induces G1 cell cycle arrest in breast cancer by blocking CDK4/6-mediated Rb phosphorylation [1].
  • mTOR kinases: Vistusertib (3-(2,4-bis((3S)-3-methylmorpholin-4-yl)pyrido[2,3-d]pyrimidin-7-yl)-N-methylbenzamide) inhibits the PI3K/Akt/mTOR axis, a key driver of tumor metabolism and angiogenesis [1].
  • p38 MAPK: Dilmapimod (8-(2,6-difluorophenyl)-2-((1,3-dihydroxypropan-2-yl)amino)-4-(4-fluoro-2-methylphenyl)-7,8-dihydropyrido[2,3-d]pyrimidin-7-one) suppresses pro-inflammatory cytokine production implicated in tumor microenvironment signaling [1] [3].

Table 1: Key Therapeutic Targets of Pyridopyrimidine-Based Anticancer Agents

Biological TargetRepresentative DrugMechanistic Role in Oncology
Dihydrofolate Reductase (DHFR)PiritreximDepletes tetrahydrofolate, inhibiting DNA synthesis
CDK4/6PalbociclibBlocks cell cycle progression at G1 phase
mTORVistusertib, AZD8055Disrupts PI3K/Akt/mTOR signaling axis
p38 MAPKDilmapimodSuppresses TNF-α/IL-1β/IL-6 production in tumor microenvironment
PI3K/mTORVoxtalisibDual inhibitor of PI3K and mTOR kinases

The therapeutic significance of this scaffold is evidenced by clinical approvals (e.g., palbociclib for HR+/HER2- breast cancer) and pipeline candidates demonstrating multi-kinase inhibition profiles. Structural modifications, particularly halogenation, enhance target affinity and pharmacokinetic properties—a principle central to developing 4-chloro-6-fluoro-2-methylpyrido[3,4-d]pyrimidine derivatives [5].

Structural Classification of Pyrido[3,4-d]pyrimidine Derivatives

Pyrido[3,4-d]pyrimidines belong to the angular isomer subclass characterized by fusion at the pyrimidine 2,4-positions and pyridine 3,4-positions. This topology creates a distinct electron-deficient region that facilitates interactions with kinase catalytic domains. Unlike linear isomers (e.g., pyrido[2,3-d]pyrimidines), the angular geometry imposes steric constraints that enhance target selectivity—particularly for kinases with deep hydrophobic pockets like mTOR and CDKs [1] [3].

The core scaffold permits strategic substitutions at multiple positions:

  • C4 position: Electrophilic chlorination (e.g., 4-chloro-6-fluoropyrido[3,4-d]pyrimidine [CAS: 175357-98-9]) serves as a leaving group for nucleophilic aromatic substitution, enabling rapid derivatization with amines or alcohols to yield targeted inhibitors [2] [7].
  • C2 position: Methyl substitution (e.g., 4-chloro-2-methylpyrido[3,4-d]pyrimidine [CAS: 101900-98-5]) enhances metabolic stability by blocking oxidative deamination while maintaining planarity for kinase binding [10].
  • C6 position: Fluorination (e.g., 4-chloro-6-fluoropyrido[2,3-d]pyrimidine [CAS: 1379340-15-4]) modulates electron distribution, strengthening hydrogen bonding with kinase hinge regions and improving blood-brain barrier penetration [7].

Table 2: Structural Features and Functional Roles of Pyrido[3,4-d]pyrimidine Substitutions

PositionCommon SubstituentsFunctional ImpactExample Compound
C2Methyl, Methoxy, MethylthioEnhances metabolic stability; maintains molecular planarity4-Chloro-2-methylpyrido[3,4-d]pyrimidine [101900-98-5]
C4Chloro, Amino, AlkoxyActs as leaving group for nucleophilic displacement4-Chloro-6-fluoropyrido[3,4-d]pyrimidine [175357-98-9]
C6/C8Fluoro, Chloro, HydrogenTunes electron affinity; fluorine enhances bioavailability8-Chloro-2-(methylsulfanyl)pyrido[3,4-d]pyrimidine [1578245-95-0]
C7Oxo, Amino, MethylModulates hydrogen bonding capacity with target kinasesN/A

The angular fusion creates a non-planar conformation that sterically occludes non-target kinases, reducing off-target effects. This contrasts with linear pyrido[2,3-d]pyrimidines (e.g., vistusertib), which adopt coplanar configurations suitable for broader kinase inhibition. Computational studies confirm that C2 methyl and C6 fluoro groups in pyrido[3,4-d]pyrimidines optimize hydrophobic contacts with residues in the adenine-binding pocket of kinases like EGFR and VEGFR [5] [9].

Historical Development of Halogen-Substituted Pyridopyrimidines

The strategic incorporation of halogens—particularly chlorine and fluorine—into pyridopyrimidine scaffolds evolved from empirical observations to rational drug design. Early efforts focused on chlorination as a synthetic handle: 4-chloro derivatives served as intermediates for generating diverse libraries via nucleophilic displacement. This approach underpinned first-generation DHFR inhibitors like piritrexim, where chlorine facilitated C6-benzylamine coupling [3] [5].

The 1990s witnessed deliberate exploitation of halogen bonding interactions. Chlorine’s σ-hole formation potential (3.0 Å from pyridopyrimidine plane) enables favorable interactions with carbonyl oxygen atoms in kinase hinge regions, enhancing binding affinity by 10-100 fold compared to non-halogenated analogs [9]. Concurrently, fluorine emerged as a bioisosteric enhancer:

  • Lipophilicity modulation: Fluorine increases log P by ~0.25 units, improving membrane permeability.
  • Metabolic blockade: C6-fluoro groups resist cytochrome P450 oxidation, extending plasma half-life.
  • Electron-withdrawing effects: Fluorine enhances the electrophilicity of adjacent C4 chlorine, accelerating displacement by nucleophiles [7] [9].

Table 3: Key Milestones in Halogenated Pyridopyrimidine Development

Time PeriodInnovationRepresentative CompoundImpact on Drug Design
1980–1990C4 Chlorination as synthetic handlePiritreximEnabled rapid analog synthesis via amine displacement
1990–2000Recognition of halogen bonding in kinase inhibitionPD-173955 (6-(2,6-dichlorophenyl)-8-methyl-2-([3-(methylsulfanyl)phenyl]amino)pyrido[2,3-d]pyrimidin-7-one)Improved target affinity through Cl···O=C interactions
2000–2010Strategic fluorination for ADME optimization4-Chloro-6-fluoropyrido[3,4-d]pyrimidine [175357-98-9]Enhanced bioavailability and blood-brain barrier penetration
2010–PresentCombined chloro/fluoro substitutions4-Chloro-6-fluoro-2-methylpyrido[3,4-d]pyrimidineAchieved balanced potency and pharmacokinetic properties

Modern halogenation techniques employ regioselective electrophilic substitution (e.g., Cl₂/AcOH for C4 chlorination) and Balz-Schiemann reactions for fluorination. The synthesis of 4-chloro-6-fluoro-2-methylpyrido[3,4-d]pyrimidine exemplifies this evolution: chlorination installs a displaceable group at C4, fluorination at C6 enhances membrane permeability, and C2-methylation confers metabolic stability—creating a versatile intermediate for targeted inhibitors against resistant cancers [7] [9] [10].

Properties

CAS Number

1044768-45-7

Product Name

4-Chloro-6-fluoro-2-methylpyrido[3,4-d]pyrimidine

IUPAC Name

4-chloro-6-fluoro-2-methylpyrido[3,4-d]pyrimidine

Molecular Formula

C8H5ClFN3

Molecular Weight

197.6 g/mol

InChI

InChI=1S/C8H5ClFN3/c1-4-12-6-3-11-7(10)2-5(6)8(9)13-4/h2-3H,1H3

InChI Key

SXLNWUHSIPYGHJ-UHFFFAOYSA-N

SMILES

CC1=NC2=CN=C(C=C2C(=N1)Cl)F

Canonical SMILES

CC1=NC2=CN=C(C=C2C(=N1)Cl)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.